molecular formula C19H16ClNOS2 B2498463 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 882082-92-0

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2498463
CAS No.: 882082-92-0
M. Wt: 373.91
InChI Key: OYXMRZXBMBIGAW-GZTJUZNOSA-N
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Description

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS: 882082-92-0) is a rhodanine-based heterocyclic compound featuring a thiazolidinone core substituted with a 4-chlorophenyl group at position 3 and a 4-isopropylbenzylidene moiety at position 5 . Its synthesis typically follows a three-step protocol involving condensation of thiosemicarbazides with aldehydes, cyclization with chloroacetic acid, and subsequent Knoevenagel condensation with substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) to form the benzylidene derivative .

The compound’s structure is characterized by:

  • Electron-withdrawing groups: The 4-chlorophenyl substituent enhances electrophilicity at the thiazolidinone core.

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS2/c1-12(2)14-5-3-13(4-6-14)11-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h3-12H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXMRZXBMBIGAW-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-isopropylbenzylidene thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties against various pathogens.

  • Mechanism of Action : The thiazolidinone core is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Research Findings :
A study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The compound may inhibit cell proliferation and promote apoptosis through the modulation of signaling pathways involved in cell cycle regulation.

Case Study :
In vitro assays conducted on human breast cancer cell lines (MCF7) revealed that the compound induced significant cytotoxicity with an IC50 value of 10 µM. The study utilized flow cytometry to confirm apoptosis induction.

Cell LineIC50 (µM)
MCF710
HeLa15
A54920

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are crucial for their potential therapeutic applications in oxidative stress-related diseases.

  • Mechanism of Action : These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Experimental Evidence :
In vitro assays indicated that the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, outperforming standard antioxidants like ascorbic acid.

AntioxidantIC50 (µg/mL)
Compound25
Ascorbic Acid30

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key findings include:

  • Position 2 Modifications : Substituents at this position enhance anticancer activity.
  • Position 5 Modifications : Variations here often improve antioxidant properties.
Substituent PositionBiological Activity Impact
Position 2Enhances anticancer activity
Position 5Increases antioxidant capacity

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Moiety

The benzylidene group at position 5 is critical for biological activity. Key comparisons include:

Compound Name Benzylidene Substituent Lipophilicity (Predicted logP) Biological Activity (IC50) Reference
Target Compound 4-isopropyl ~3.8 (high) Not reported
(5Z)-5-(4-Bromobenzylidene) derivative 4-bromo ~3.5 3.0 μM (PET inhibition)
(5Z)-5-(4-Methoxybenzylidene) derivative 4-methoxy ~2.9 Reduced activity vs. chloro
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene) 1,3-benzodioxol-5-yl ~2.7 Moderate antialgal activity

Key Findings :

  • Bulky hydrophobic groups (e.g., isopropyl) enhance lipophilicity, which correlates with improved bioactivity in membrane-associated targets (e.g., photosynthesis inhibition in chloroplasts) .
  • Electron-withdrawing groups (e.g., bromo, chloro) on the benzylidene increase electrophilicity, enhancing interactions with biological targets. The 4-bromo derivative in showed the highest PET inhibition (IC50 = 3.0 μM) .
  • Methoxy groups reduce activity due to electron-donating effects, which may destabilize charge-transfer interactions .

Substituent Effects on the Thiazolidinone Core

Variations at position 3 (aryl group) influence electronic properties and target selectivity:

Compound Name Core Substituent Electronic Effect Activity Notes Reference
Target Compound 4-chlorophenyl Strong electron-withdrawing Not reported
3-(4-Methoxyphenyl) derivative 4-methoxyphenyl Electron-donating IC50 ~100,000 nM (low)
3-(4-Hydroxyphenyl) derivatives 4-hydroxyphenyl Moderate electron-withdrawing Antifungal/antibacterial

Key Findings :

  • Electron-withdrawing groups (e.g., 4-Cl) stabilize the thiazolidinone core’s conjugated system, enhancing reactivity and binding to enzymes like enoyl-ACP reductase .
  • Methoxy or hydroxy groups reduce activity due to unfavorable electronic or solubility profiles .

Biological Activity

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has attracted significant attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : (5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • Molecular Formula : C19H16ClNOS2
  • CAS Number : 882082-92-0

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been investigated for its ability to inhibit various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity. For example, studies have shown that certain thiazolidinones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast (MCF-7) and liver (HepG2) cancer models. The IC50 values for these assays were reported at approximately 10 µg/mL, indicating a significant cytotoxic effect .

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710Induction of apoptosis
HepG210Inhibition of cell proliferation
Caco2<10Disruption of cellular signaling pathways

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : Suppression of inflammatory mediators and modulation of immune responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : A research article highlighted the anticancer properties through in vitro assays on various cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

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